REACTION_CXSMILES
|
[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][C:3](=O)[CH2:2]1.S([CH2:23][N+:24]#[C-])(C1C=CC(C)=CC=1)(=O)=O.CCO.CC([O-])(C)C.[K+]>COCCOC>[CH2:1]1[C:6]2([CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)[CH2:5][CH2:4][CH:3]([C:23]#[N:24])[CH2:2]1 |f:3.4|
|
Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C1CC(CCC12CCCCC2)=O
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with diethyl ether (50 ml×3)
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water (50 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (50%-100% CH2Cl2/Hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC(CCC12CCCCC2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |